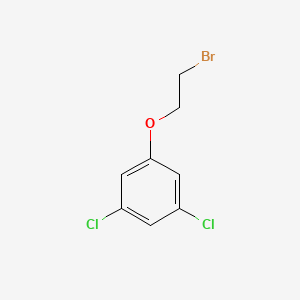

1-(2-Bromoethoxy)-3,5-dichlorobenzene

Übersicht

Beschreibung

Bromoethoxy compounds are generally used in various chemical reactions due to their reactivity . They often appear as clear liquids and have a distinct odor .

Molecular Structure Analysis

The molecular structure of bromoethoxy compounds can be determined using various spectroscopic techniques. The presence of bromine and oxygen in these compounds often results in distinct peaks in their infrared (IR) and nuclear magnetic resonance (NMR) spectra .Chemical Reactions Analysis

Bromoethoxy compounds can participate in a variety of chemical reactions. They are often used as intermediates in the synthesis of more complex molecules .Physical And Chemical Properties Analysis

Bromoethoxy compounds are typically liquids at room temperature. They have distinct physical and chemical properties such as boiling point, melting point, and density .Wissenschaftliche Forschungsanwendungen

Application in the Synthesis of Chalcone Derivatives

Specific Scientific Field

Organic Chemistry and Biochemistry

Summary of the Application

Chalcones are natural organic compounds found in plants with applications in various scientific domains. The compound “1-(2-Bromoethoxy)-3,5-dichlorobenzene” is used in the synthesis of chalcone derivatives .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of a series of chalcones with bromo ethoxy, propoxy, butoxy, pentoxy, and hexyloxy side chains in the ortho-position .

Results or Outcomes

Two of the synthesized compounds showed inhibitory activity on α-glucosidase, an enzyme involved in carbohydrate metabolism .

Application in Nonflammable Electrolytes for Sodium Metal Batteries

Specific Scientific Field

Electrochemistry and Materials Science

Summary of the Application

The compound “1-(2-Bromoethoxy)-3,5-dichlorobenzene” is used in the development of a new class of bromide-based nonflammable electrolytes for sodium metal batteries .

Methods of Application or Experimental Procedures

The compound is used as a solvent in the electrolyte solution .

Results or Outcomes

The use of this compound in the electrolyte solution contributes to the safety and longevity of sodium metal batteries .

Application in the Synthesis of 1,4-Diketo-3,6-Diphenylpyrrolo[3,4-c]pyrrole (DPP) Derivatives

Summary of the Application

“1-(2-Bromoethoxy)-3,5-dichlorobenzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of DPP derivatives with various side chains .

Results or Outcomes

The synthesized DPP derivatives showed promising results in two-photon excited fluorescence microscopy .

Application in the Development of Flame-Retardant Solvents

Specific Scientific Field

Chemical Engineering and Materials Science

Summary of the Application

“1-(2-Bromoethoxy)-3,5-dichlorobenzene” is used as a flame-retardant solvent in the development of bromide-based nonflammable electrolytes .

Results or Outcomes

The use of this compound in the electrolyte solution contributes to the safety of various applications by reducing the risk of fire .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(2-bromoethoxy)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJVOSZFQCWPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623813 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-3,5-dichlorobenzene | |

CAS RN |

18800-31-2 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)